

Application Notes and Protocols: (R)-(+)-Pantoprazole (Dexlansoprazole) in Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

Cat. No.: B128435

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the drug-drug interaction profile of **(R)-(+)-pantoprazole**, also known as dexlansoprazole. The information is compiled from various clinical and in vitro studies to guide researchers in designing and interpreting their own investigations.

Introduction

(R)-(+)-Pantoprazole (dexlansoprazole) is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. It is the R-enantiomer of lansoprazole. Like other PPIs, dexlansoprazole is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.^{[1][2][3]} This metabolic pathway creates a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. Additionally, by increasing intragastric pH, dexlansoprazole can alter the absorption of drugs whose bioavailability is pH-dependent.

Pharmacokinetic Drug-Drug Interactions

Interactions via Cytochrome P450 Enzymes

Based on in vitro studies, dexlansoprazole has the potential to inhibit CYP2C19 and CYP3A4 and may induce CYP1A2 and CYP2C9.^[1] However, clinical studies have shown that

dexlansoprazole has a low potential for clinically significant interactions with substrates of these enzymes.

Table 1: Summary of Pharmacokinetic Interactions with CYP Substrates

Interacting Drug	CYP Pathway	Dexlansoprazole Dose	Key Findings	Reference(s)
Diazepam	CYP2C19, CYP3A4	90 mg once daily for 9 days	No significant effect on diazepam pharmacokinetic s. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range.	[1]
Phenytoin	CYP2C9, CYP2C19	90 mg once daily for 9 days	No significant effect on phenytoin pharmacokinetic s. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range.	[1]
Theophylline	CYP1A2	90 mg once daily for 9 days	No significant effect on theophylline pharmacokinetic s. 90% CIs for AUC and Cmax were within the 0.80-1.25 bioequivalence range.	[1]
Warfarin	CYP2C9, CYP1A2, CYP3A4	90 mg once daily for 11 days	No significant effect on the pharmacokinetic	[1][2]

			s of R- or S-warfarin or on the International Normalized Ratio (INR). 90% CIs for AUC and Cmax of warfarin were within the 0.80-1.25 bioequivalence range.	
Clopidogrel	CYP2C19 (activation)	60 mg once daily for 9 days	Mean AUC of the active metabolite of clopidogrel was reduced by approximately 9% (Mean AUC ratio: 91%, 90% CI: 86-97%). This effect was not considered clinically important, and no dose adjustment for clopidogrel is recommended.	[2][4][5]
Tacrolimus	CYP3A4	Not specified in case reports	Concomitant administration may increase whole blood levels of tacrolimus, particularly in patients who are intermediate or poor	[2][6]

metabolizers of
CYP2C19.

Interactions due to Altered Gastric pH

By increasing gastric pH, dexlansoprazole can affect the absorption of drugs where solubility and dissolution are pH-dependent.

Table 2: Summary of pH-Dependent Drug Interactions

Interacting Drug	Mechanism of Interaction	Potential Clinical Outcome	Reference(s)
Atazanavir	Decreased absorption due to increased gastric pH	Substantially decreased systemic concentrations of atazanavir, potentially leading to loss of therapeutic effect and development of resistance. Co-administration is not recommended.	[2] [4] [7]
Ampicillin esters, Iron salts, Ketoconazole	Decreased absorption due to increased gastric pH	Reduced bioavailability of the interacting drug.	[2] [4] [7]
Digoxin	Increased absorption due to increased gastric pH	Potential for increased digoxin exposure. Monitoring of digoxin concentrations is recommended.	[6] [8] [9]
Mycophenolate Mofetil (MMF)	Reduced absorption of mycophenolic acid (MPA) due to decreased solubility of MMF at higher pH	Reduced exposure to MPA, which could potentially impact immunosuppressive efficacy in transplant patients.	[10] [11] [12]

Interactions via Other Mechanisms

Table 3: Summary of Other Drug Interactions

Interacting Drug	Proposed Mechanism of Interaction	Potential Clinical Outcome	Reference(s)
Methotrexate	Inhibition of renal tubular secretion of methotrexate and its metabolite, possibly via inhibition of H ⁺ /K ⁺ ATPase pumps and/or Breast Cancer Resistance Protein (BCRP).	Elevated and prolonged serum levels of methotrexate, potentially leading to methotrexate toxicities. Temporary withdrawal of dexlansoprazole may be considered with high-dose methotrexate therapy.	[2][10][13]

Experimental Protocols

The following are representative protocols for conducting drug-drug interaction studies with dexlansoprazole, based on published clinical trial methodologies.

Protocol: Assessing the Effect of Dexlansoprazole on CYP Substrate Pharmacokinetics (e.g., Warfarin)

Study Design: Randomized, double-blind, two-way crossover, placebo-controlled, single-center study.

Participants: Healthy adult volunteers.

Procedure:

- Period 1 (11 days):
 - Administer dexlansoprazole 90 mg or placebo once daily on Days 1 through 11.
 - On Day 6, administer a single oral dose of warfarin 25 mg.

- Collect blood samples for pharmacokinetic analysis of R- and S-warfarin at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
- Collect blood samples for pharmacodynamic analysis (INR) at pre-dose and at specified time points post-warfarin dose.
- Washout Period (at least 13 days):
 - No study medication administered.
- Period 2 (11 days):
 - Subjects receive the alternate treatment (dexlansoprazole or placebo) following the same procedures as in Period 1.

Analytical Method:

- Plasma concentrations of R- and S-warfarin are determined using a validated stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- INR is measured using standard clinical laboratory procedures.

Pharmacokinetic Analysis:

- Non-compartmental analysis is used to determine pharmacokinetic parameters including AUC (Area Under the Curve) and C_{max} (Maximum Concentration).
- The geometric mean ratios of AUC and C_{max} for warfarin with dexlansoprazole versus placebo are calculated, along with their 90% confidence intervals.

Protocol: Investigating the Interaction with Clopidogrel

Study Design: Randomized, open-label, two-period, crossover study.

Participants: Healthy adult volunteers who are CYP2C19 extensive metabolizers.

Procedure:

- Period 1 (9 days):

- Administer clopidogrel 75 mg once daily.
- On Day 9, collect serial blood samples for pharmacokinetic analysis of the active metabolite of clopidogrel.
- On Day 9, perform pharmacodynamic assessments (e.g., vasodilator-stimulated phosphoprotein [VASP] phosphorylation assay, light transmission aggregometry).
- Washout Period (at least 14 days):
- Period 2 (9 days):
 - Administer clopidogrel 75 mg and dexametazone 60 mg once daily.
 - Repeat blood sampling and pharmacodynamic assessments as in Period 1.

Analytical Method:

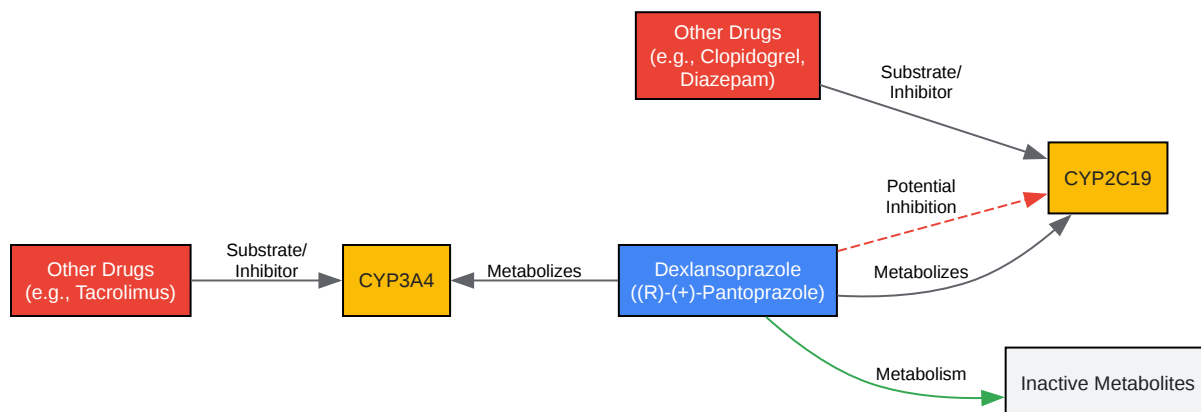
- Plasma concentrations of the active metabolite of clopidogrel are measured using a validated LC-MS/MS method.

Data Analysis:

- Compare the geometric mean ratios of AUC and C_{max} of the clopidogrel active metabolite between the two treatment periods.
- Compare pharmacodynamic parameters between the two treatment periods.

Diagrams of Interaction Mechanisms

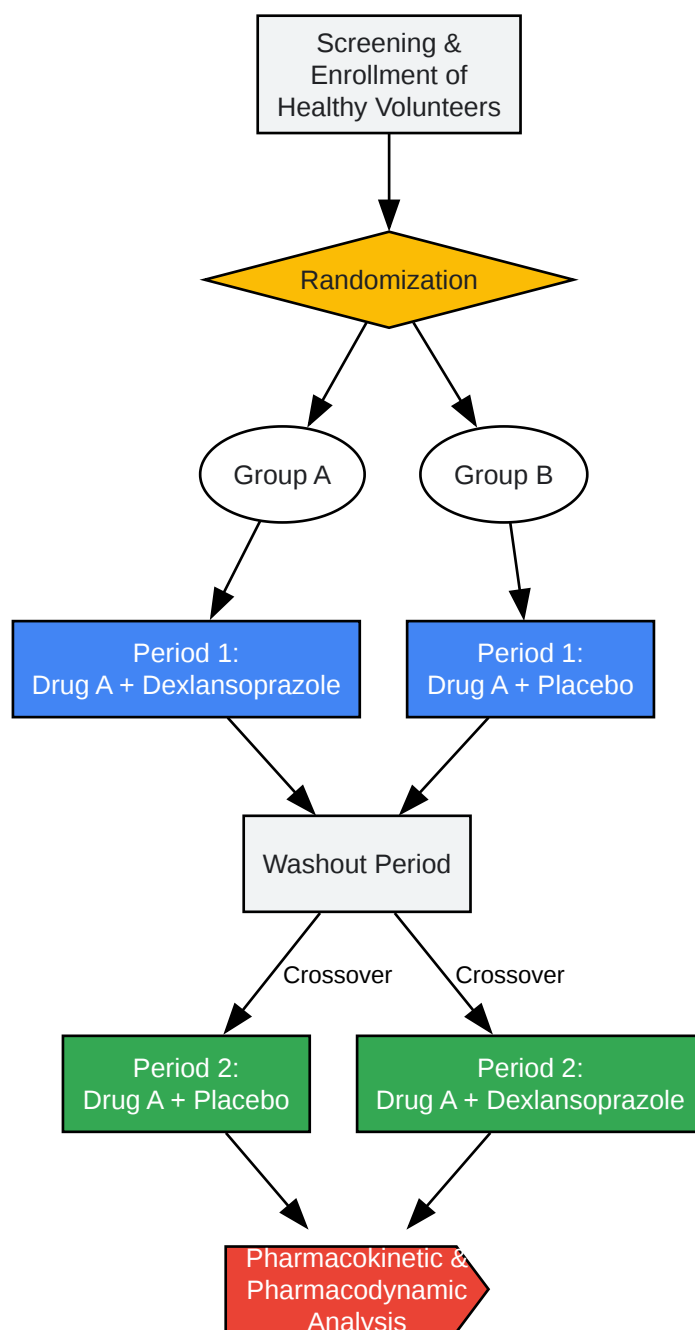
Metabolism of Dexametazone and Potential for CYP-Mediated Interactions



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Caption: Metabolic pathways of dexlansoprazole and potential for CYP450 interactions.

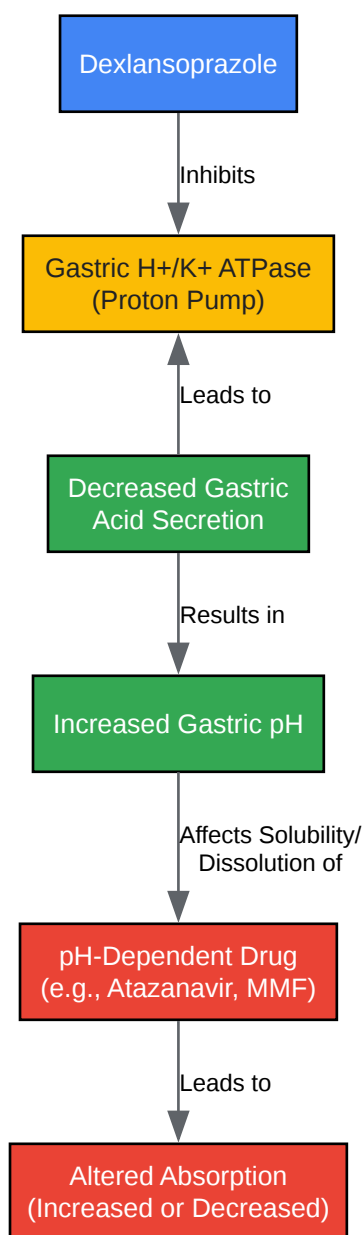
Experimental Workflow for a Crossover Drug-Drug Interaction Study



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Caption: Crossover study design for evaluating drug-drug interactions.

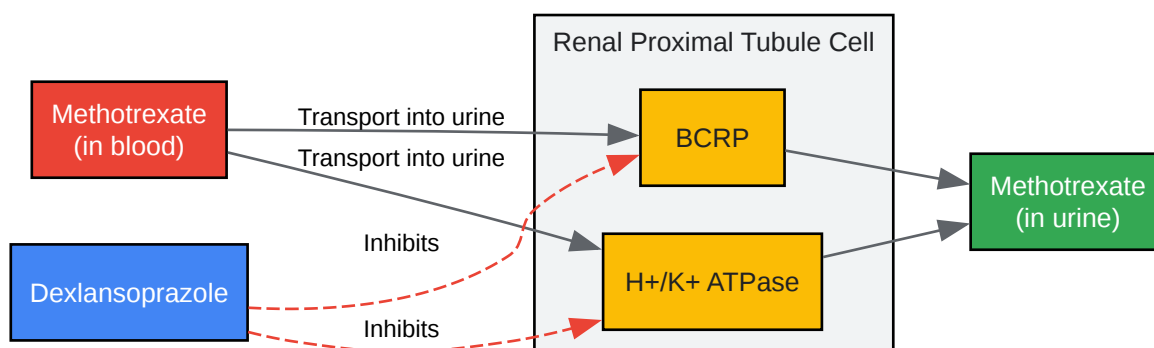
Mechanism of pH-Dependent Drug Interactions



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Caption: Mechanism of dexlansoprazole's effect on pH-dependent drug absorption.

Proposed Mechanism of Interaction with Methotrexate



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Caption: Proposed inhibition of renal transporters by dextansoprazole.

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